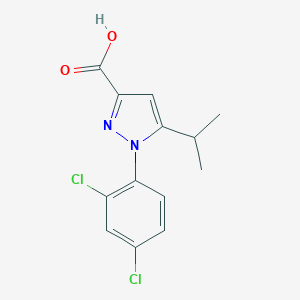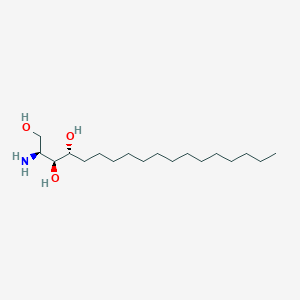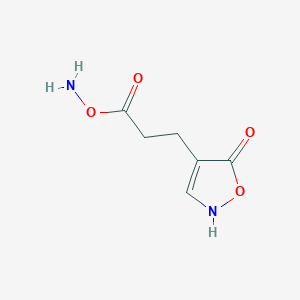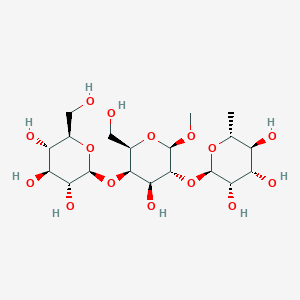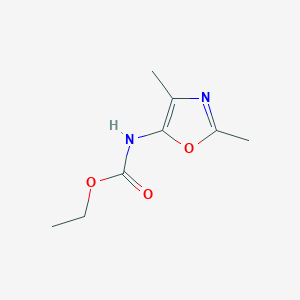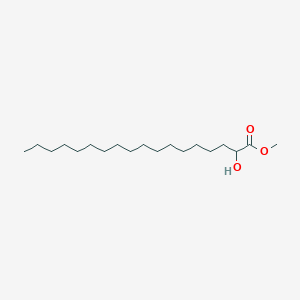
Methyl 2-hydroxyoctadecanoate
描述
Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is an organic compound with the molecular formula C19H38O3 and a molecular weight of 314.5 g/mol . It is a hydroxylated fatty acid methyl ester, which means it contains a hydroxyl group (-OH) attached to the second carbon of the octadecanoate chain. This compound is a solid at room temperature and has a melting point of 64-66°C .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctadecanoate is typically synthesized through the hydroxylation of methyl octadecanoate. The process involves reacting methyl octadecanoate with hydrogen peroxide in the presence of an acidic catalyst and an appropriate solvent. The reaction is carried out at a controlled temperature for a specific period, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
化学反应分析
Types of Reactions: Methyl 2-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxooctadecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxyoctadecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are used for esterification reactions.
Major Products:
Oxidation: Methyl 2-oxooctadecanoate.
Reduction: Methyl 2-hydroxyoctadecanol.
Substitution: Various esters depending on the substituent.
科学研究应用
Methyl 2-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: It is studied for its role in lipid metabolism and its effects on cell membranes.
Industry: It is used in the production of surfactants, lubricants, and cosmetics.
作用机制
The mechanism of action of methyl 2-hydroxyoctadecanoate involves its interaction with lipid membranes. The hydroxyl group disrupts the uniformity of the fatty acid chain, introducing a polar region that affects the fluidity and phase behavior of lipid bilayers. This can influence membrane-associated processes, such as signal transduction and membrane fusion .
相似化合物的比较
- Methyl 3-hydroxyoctadecanoate
- Methyl 12-hydroxyoctadecanoate
- Methyl 9-hydroxyoctadecanoate
Comparison: Methyl 2-hydroxyoctadecanoate is unique due to the position of the hydroxyl group on the second carbon. This position significantly affects its chemical reactivity and physical properties compared to other hydroxylated fatty acid methyl esters. For example, methyl 3-hydroxyoctadecanoate has the hydroxyl group on the third carbon, which results in different NMR spectra and chemical behavior .
属性
IUPAC Name |
methyl 2-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLLRNNJZLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347938 | |
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-35-1 | |
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could the oxidative cyclization reaction described in the paper be applied to Methyl 2-hydroxyoctadecanoate? What would be the expected product?
A1: It's highly probable that the oxidative cyclization reaction using lead tetraacetate could be applied to this compound. The paper focuses on 1-octadecanol and hydroxy fatty esters, and this compound, with its hydroxyl group on the second carbon, falls into a similar structural category []. The position of the hydroxyl group would influence the size of the ring formed during cyclization. Further research would be needed to confirm the reaction outcome and characterize the specific product formed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


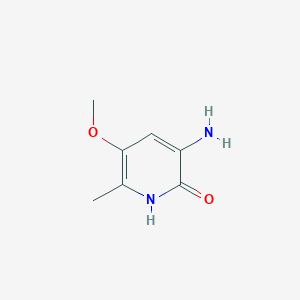

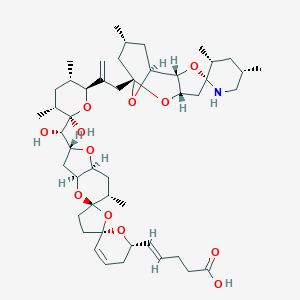

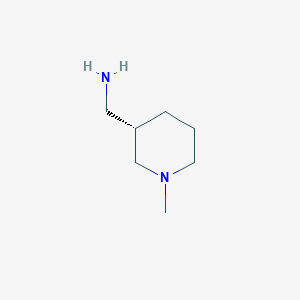
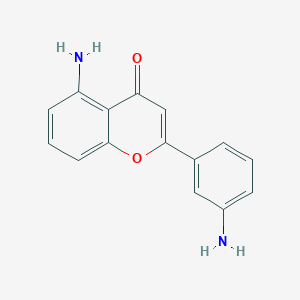
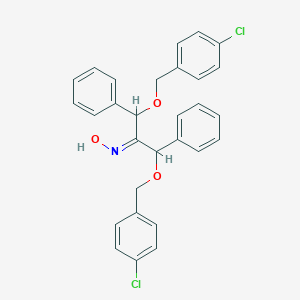
![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)

